6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aniline, phenanthrene aldehydes, and vinyl pyrrolidone can be used in amino Diel–Alder reactions to form the desired pyrazoloquinoline structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit enzymes or receptors, leading to the disruption of cellular processes. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death . Additionally, its fluorine substituents can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to pyrazoloquinoline but without the pyrazole ring.
Isoquinoline: An isomer of quinoline with a nitrogen atom in a different position.
Fluoroquinolones: A class of antibiotics with a fluorine atom on the quinoline ring.
Uniqueness
6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both fluorine and phenyl groups
Properties
IUPAC Name |
6-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXZHPYRIGUVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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